molecular formula C5H10O5 B1675534 L-xylose CAS No. 609-06-3

L-xylose

Cat. No. B1675534
CAS RN: 609-06-3
M. Wt: 150.13 g/mol
InChI Key: PYMYPHUHKUWMLA-WISUUJSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-xylose is a monosaccharide of the aldopentose type, which means it contains five carbon atoms and includes an aldehyde functional group . It is a sugar first isolated from wood, hence the name xylose, derived from the Greek word ‘xylon’ meaning 'wood’ . L-xylose is the levorotary form of xylose .


Synthesis Analysis

Chemical synthesis of L-xylose is challenging and yields are typically low . Biotechnological production methods have been explored, with a focus on the biotransformation of xylitol to L-xylose using xylitol 4-dehydrogenase . Another approach involves the use of the enzyme xylose reductase, which is responsible for the reduction of xylose into xylitol .


Molecular Structure Analysis

The molecular structure of L-xylose consists of five carbon atoms, ten hydrogen atoms, and five oxygen atoms . It is a monosaccharide with a linear chain structure and a chemical formula of C5H10O5 .


Chemical Reactions Analysis

L-xylose can be metabolized by various microorganisms through different pathways . One of these is the phosphoketolase pathway, which yields acetate, formate, and ethanol . Another pathway involves the pentose phosphate/glycolytic pathway, which converts xylose to L-lactate .


Physical And Chemical Properties Analysis

L-xylose appears as monoclinic needles or prisms and is colorless . It has a density of 1.525 g/cm3 at 20 °C and a melting point of 144 to 145 °C . It is a white crystalline solid that is soluble in water and has a slightly acidic pH .

Scientific Research Applications

  • Xylitol Production

    • Field : Food Technology
    • Application : Xylose reductase, an enzyme of xylose metabolism, is responsible for the reduction of xylose into xylitol . This enzyme is present in various bacteria, yeasts, molds, and algae .
    • Methods : The enzyme is folded into a (β/α) 8 barrel and its substrate specificity is through the C-terminal region . The enzyme uses NADH or NADPH as a coenzyme for the conversion .
    • Results : Xylitol has shown remarkable applications in other industrial sectors such as food, biofuels, pharmaceutical, medical, odontological, textiles, and cosmetics .
  • L-xylulose Production

    • Field : Applied Microbiology and Biotechnology
    • Application : L-xylulose is an intermediate in certain metabolic pathways and is classified as a rare sugar . It shows important physiological effects such as acting as an inhibitor of α-glucosidase and decreasing blood glucose .
    • Methods : The biotransformation from xylitol to L-xylulose by xylitol 4-dehydrogenase has been studied intensively .
    • Results : L-xylulose can be employed to produce other significant rare sugars, such as L-ribose and L-xylose which contribute to the production of antiviral drugs .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : L-xylose is used in organic synthesis as a chiral building block . It was used for the synthesis of L-ascorbic acid .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Novel L-xylose derivatives have recently been reported to act as inhibitors of urinary glucose reabsorption, which suggests that they may find use in diabetes treatment .
  • Prebiotic Supplements

    • Field : Nutrition and Health
    • Application : In the pharmaceutical industry, xylose serves as a prebiotic, promoting the growth of beneficial bacteria in the gut and aiding in digestion .
    • Methods : It is often used in the production of probiotic supplements and digestive health products .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Biosynthesis of Chemicals

    • Field : Biotechnology
    • Application : Xylose is considered to be a promising renewable resource for producing biofuels and chemicals .
    • Methods : The bioconversion of xylose includes the uptake and metabolism of xylose by microorganisms . Numerous efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in xylose utilization to develop recombinant microorganisms to produce chemicals from xylose .
    • Results : Here we describe a recent advancement focusing on xylose-utilizing pathways, biosynthesis of chemicals from xylose, and engineering strategies used to improve the conversion efficiency of xylose .
  • Biochemical Routes for Uptake and Conversion

    • Field : Biotechnology for Biofuels and Bioproducts
    • Application : Xylose is a major component of lignocellulose and the second most abundant sugar present in nature . Efficient utilization of xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass .
    • Methods : Numerous efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in xylose utilization to relieve glucose inhibition and to develop recombinant microorganisms to produce fuels and chemicals from xylose .
    • Results : The bioconversion of xylose includes the uptake and metabolism of xylose by microorganisms .

Safety And Hazards

L-xylose is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Contact with skin and eyes should be avoided, and it should not be ingested .

Future Directions

Efficient utilization of L-xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . There is a focus on discovering, characterizing, and engineering the transporters and enzymes involved in L-xylose utilization to develop recombinant microorganisms to produce fuels and chemicals from L-xylose . Further, robust microbial strains with tolerance towards high substrate concentration and toxic compounds are required to be developed for successful exploitation of xylose reductase at an industrial level using agrowaste materials .

properties

IUPAC Name

(2S,3R,4S)-2,3,4,5-tetrahydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-WISUUJSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883340
Record name L-Xylose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-xylose

CAS RN

609-06-3, 25990-60-7
Record name L-Xylose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylose, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Xylose
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Xylose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(-)-xylose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Xylose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XYLOSE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JW0V2MYA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Pentose such as xylose may be converted by hetero-lactic fermentation to produce 1 mol of lactic acid and 1 mol of acetic acid from 1 mol of xylose. Hetero-lactic fermentation is conducted while neutralizing with ammonia to yield ammonium lactate and ammonium acetate. Ammonium lactate and ammonium acetate are esterified with ethanol to produce ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is performed by distillation with removing and recovering ethyl acetate. Ethyl acetate is useful as a solvent.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-xylose
Reactant of Route 2
L-xylose
Reactant of Route 3
L-xylose
Reactant of Route 4
L-xylose
Reactant of Route 5
L-xylose
Reactant of Route 6
L-xylose

Citations

For This Compound
15,100
Citations
E Moyroud, P Strazewski - Tetrahedron, 1999 - Elsevier
… Abstract: L-Xylose was converted into a L-ribose derivative via an oxidation/reduction procedure. … In our synthetic approach the key step was the conversion of L-xylose (1) into a ribo-…
Number of citations: 55 www.sciencedirect.com
TM McGuire, J Bowles, E Deane… - Angewandte …, 2021 - Wiley Online Library
… Herein, we report the cocrystallisation of regio‐ and stereoregular polyethers derived from d‐ and l‐xylose, leading to enhanced thermal properties compared to the enantiopure …
Number of citations: 31 onlinelibrary.wiley.com
HW Larson, NR Blatherwick, PJ Bradshaw… - Journal of Biological …, 1940 - cabdirect.org
… The results indicated that l-xylose was not utilised by the rat, since no marked increases, … reducing substances after feeding l-xylose. The absorption of l-xylose from the gastro-intestinal …
Number of citations: 17 www.cabdirect.org
E Dimant, M Banay - The Journal of Organic Chemistry, 1960 - ACS Publications
… of L-xylose by oxidizing2,4-benzal-D-sorbitol with lead tetraacetate to 2,4-benzal L-xylose … L-Xylose is a starting material in a chemical synthesis of L-ascorbic acid.2 New interest in …
Number of citations: 10 pubs.acs.org
S Chandrasekhar, V Jagadeshwar, SJ Prakash - Tetrahedron letters, 2005 - Elsevier
… The enantiopure total synthesis of (−)-codonopsinine is described from commercially available l-xylose in 20% overall yield. The key steps included Julia trans olefination and …
Number of citations: 43 www.sciencedirect.com
WB Yang, SS Patil, CH Tsai, CH Lin, JM Fang - Tetrahedron, 2002 - Elsevier
… As a continuation of our study of sugar lactones, we demonstrate herein the synthesis of l-xylose and l-gulose (less available in nature) from a common precursor, d-gluconolactone. A …
Number of citations: 30 www.sciencedirect.com
RK Ness, HG Fletcher Jr - Journal of the American Chemical …, 1952 - ACS Publications
… -L-xylose (87%) was practically identical with thatof Hockett and Schaefer1·3 (89%). A modification of this procedure in which the 2,4:3,5-diethylidene-L-xylose is … of the lxylose series. …
Number of citations: 11 pubs.acs.org
A Usvalampi, O Turunen, J Valjakka, O Pastinen… - Enzyme and microbial …, 2012 - Elsevier
… l-Xylulose was used as a raw material for the production of l-xylose with a recombinantly … l-xylulose and l-xylose was 15:85 at 35 C and thus favored the formation of l-xylose. Contrary to …
Number of citations: 18 www.sciencedirect.com
TB Granström, G Takata, K Morimoto, M Leisola… - Enzyme and microbial …, 2005 - Elsevier
… [19], [20] and used it for conversion of l-xylulose to l-xylose and l-lyxose. l-Xylose is used in the … value added products such as l-xylulose, l-xylose and l-lyxose from readily available and …
Number of citations: 39 www.sciencedirect.com
E Chelain, O Floch, S Czernecki - Carbohydrate Chemistry, 1995 - Taylor & Francis
… was obtained by inversion of d-ribono-1,4-lactone followed by reduction, 3 epimerization at C-2 of l-arabinose 4 and inversion of configuration at C-2 of l-arabinose or at C-3 of l-xylose …
Number of citations: 22 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.